molecular formula C6H10O2S B13159519 (1-Methanesulfonylethenyl)cyclopropane

(1-Methanesulfonylethenyl)cyclopropane

Cat. No.: B13159519
M. Wt: 146.21 g/mol
InChI Key: BPORWPPUNOPWGY-UHFFFAOYSA-N
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Description

(1-Methanesulfonylethenyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a methanesulfonylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylethenyl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazomethane or other carbene precursors . The reaction typically requires a catalyst such as copper or rhodium to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonylethenyl)cyclopropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of (1-Methanesulfonylethenyl)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring and sulfonyl group. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methanesulfonylethenyl)cyclopropane is unique due to the presence of the methanesulfonylethenyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropane derivatives. This functional group enhances its potential for diverse chemical transformations and applications in research and industry .

Properties

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

1-methylsulfonylethenylcyclopropane

InChI

InChI=1S/C6H10O2S/c1-5(6-3-4-6)9(2,7)8/h6H,1,3-4H2,2H3

InChI Key

BPORWPPUNOPWGY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(=C)C1CC1

Origin of Product

United States

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